Product packaging for 2',6'-Dichloro-4'-fluoroacetanilide(Cat. No.:CAS No. 392-16-5)

2',6'-Dichloro-4'-fluoroacetanilide

Cat. No.: B3025597
CAS No.: 392-16-5
M. Wt: 222.04 g/mol
InChI Key: CXYGMKNUTOTBGM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetanilide (B955) Chemistry

Halogenated acetanilides are a class of organic compounds characterized by an acetamide (B32628) group attached to a halogen-substituted benzene (B151609) ring. The identity, number, and position of the halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring are critical, as these features dictate the molecule's chemical reactivity, stability, and potential applications.

This class of compounds is closely related to halogenated anilines, which are key precursors in many industrial syntheses. The process of converting an aniline (B41778) to an acetanilide, known as acetylation, is a common strategy in organic synthesis. This conversion is often done to protect the amino group or to modify its directing effects in subsequent reactions like electrophilic aromatic substitution. Dichloroanilines, for instance, are recognized as valuable intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. thermofisher.com The specific arrangement of chlorine and fluorine atoms in 2',6'-Dichloro-4'-fluoroacetanilide suggests a tailored design for use in specialized synthetic applications where precise electronic and steric properties are required.

Significance in Fine Chemical and Intermediate Synthesis

The primary significance of this compound lies in its role as a fine chemical intermediate. It is synthesized from its corresponding aniline, 2,6-Dichloro-4-fluoroaniline (B1304677). This precursor is a known versatile intermediate used in the synthesis of various agrochemicals, particularly herbicides and fungicides, as well as in the manufacturing of dyes and pigments. fluorochem.co.uk

The conversion of 2,6-Dichloro-4-fluoroaniline to its acetanilide derivative, this compound, modifies the amino group's reactivity. This makes the acetanilide an important stepping stone in multi-step synthetic sequences. By temporarily changing the functional group, chemists can perform other reactions on the molecule that might otherwise be incompatible with a free aniline group. Subsequently, the acetamide can be hydrolyzed back to the aniline if needed. Therefore, the utility of this compound is directly linked to the applications of the complex molecules that can be synthesized from it, which fall into the agricultural and material science sectors. fluorochem.co.uk

Chemical Data

The properties of this compound and its direct precursor are detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-(2,6-dichloro-4-fluorophenyl)acetamide
CAS Number 392-16-5
Molecular Formula C₈H₆Cl₂FNO
Molecular Weight 222.04 g/mol
Canonical SMILES CC(=O)Nc1c(Cl)cc(F)cc1Cl
InChI Key CXYGMKNUTOTBGM-UHFFFAOYSA-N
MDL Number MFCD07368695
Data sourced from commercial chemical suppliers. fluorochem.co.ukbldpharm.com

Table 2: Physicochemical Properties of 2,6-Dichloro-4-fluoroaniline

PropertyValue
IUPAC Name 2,6-dichloro-4-fluoroaniline
CAS Number 344-19-4
Molecular Formula C₆H₄Cl₂FN
Molecular Weight 180.01 g/mol
Appearance Semi-Solid
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Data sourced from PubChem and commercial suppliers. chemeo.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2FNO B3025597 2',6'-Dichloro-4'-fluoroacetanilide CAS No. 392-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYGMKNUTOTBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275448
Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
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Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-16-5
Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2,6-dichloro-4-fluorophenyl)
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Advanced Synthetic Methodologies for 2 ,6 Dichloro 4 Fluoroacetanilide

Precursor Synthesis and Halogenation Strategies

Chlorination of Fluoroanilines and Related Aromatic Systems

The introduction of chlorine atoms onto a fluoroaniline (B8554772) ring is a key step in the synthesis of 2',6'-dichloro-4'-fluoroacetanilide. The reactivity of the aromatic ring is significantly influenced by the activating nature of the amino group. ias.ac.in To achieve the desired dichlorination at the 2' and 6' positions, the high reactivity of the amino group in aniline (B41778) often needs to be moderated. This is typically accomplished by converting the amino group into a less activating acetamido group (-NHCOCH3) through acetylation. ias.ac.in This protective step prevents over-chlorination and the formation of undesired isomers. ias.ac.ingoogleapis.com

The chlorination of the resulting 4-fluoroacetanilide (B1213217) is then carried out. tandfonline.com The process often involves reacting the substrate with chlorine in a suitable solvent. google.com To avoid substitution of the fluorine atom or other side reactions, reaction conditions such as temperature must be carefully controlled, often between the freezing point of the mixture and 40°C. google.comgoogle.com The use of a bicarbonate/water buffer system during chlorination has been shown to be an improved process. googleapis.com

Alternative strategies for introducing chlorine atoms onto aromatic rings include the use of sulfuryl chloride. For instance, in the synthesis of 2-chloro-4-fluoroaniline, 4-fluoroacetanilide is refluxed with sulfuryl chloride. tandfonline.com This reaction is exothermic and requires careful addition of the reagent. tandfonline.com The resulting 2-chloro-4-fluoroacetanilide can then undergo further chlorination to yield the desired 2,6-dichloro-4-fluoroacetanilide.

The table below outlines various halogenation strategies for aromatic compounds.

Halogenating AgentSubstrate ExampleCatalyst/ConditionsProduct Example
Chlorine (Cl₂)4-BromoanilideAlkanoic acid/water solvent, alkali metal bicarbonate2,6-Dichloro-4-bromoanilide
Sulfuryl chloride (SO₂Cl₂)4-FluoroacetanilideReflux2-Chloro-4-fluoroacetanilide
Chlorine (Cl₂)p-NitroanilineAcetic acid2,6-Dichloro-4-nitroaniline

This table provides examples of halogenation reactions on various aniline derivatives.

Acylation Reactions for Acetanilide (B955) Moiety Formation

The formation of the acetanilide moiety is a crucial step, achieved through the acylation of the corresponding aniline derivative. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. ias.ac.inpatsnap.com While acetyl chloride is highly reactive, it is also corrosive and moisture-sensitive, making acetic anhydride a more commonly used reagent. ias.ac.in

The acylation of anilines can be performed under various conditions. A common laboratory preparation involves reacting aniline with acetic anhydride, often in the presence of a catalyst or a solvent like glacial acetic acid. byjus.com To ensure the reaction proceeds efficiently and to avoid unwanted side reactions, a slight excess of the acetylating agent is often employed. googleapis.com The reaction can be catalyzed by acids or bases. grabmyessay.com Lewis acids, for example, can increase the electrophilicity of the carbonyl group in the acetylating agent, thereby facilitating the nucleophilic attack by the aniline. ijtsrd.com

Recent advancements have explored catalyst-free and solvent-free conditions. For instance, acylation of anilines with acetic acid can be achieved without a catalyst, with acetic acid itself acting as the solvent. ymerdigital.com Microwave irradiation has also been employed to accelerate the reaction, sometimes in the presence of a catalyst like zinc acetate. ias.ac.in

The following table summarizes different methods for the acylation of anilines.

Acetylating AgentCatalyst/SolventKey Features
Acetic AnhydrideGlacial Acetic Acid/Zinc DustTraditional method involving reflux. byjus.com
Acetic AnhydrideConcentrated HCl/Sodium AcetateAlternative method for acetylation. byjus.com
Acetic AnhydrideNone (neat)Avoids solvent use but can be difficult to handle with acetyl chloride. ias.ac.in
Acetic AcidNone (neat)Solvent-free approach. ymerdigital.com
Acetic AnhydrideWaterGreen procedure avoiding organic solvents and heating. ias.ac.in

This table showcases various conditions for the synthesis of acetanilides.

Optimized Reaction Conditions and Catalytic Systems

Optimizing reaction conditions and employing effective catalytic systems are paramount for maximizing the yield and purity of this compound.

Solvent Effects in Acetanilide Synthesis

The choice of solvent can significantly impact the acylation reaction. While glacial acetic acid is a common solvent, research has explored other options to improve reaction outcomes and environmental footprint. ymerdigital.com Halogenated hydrocarbon solvents, such as 1,2-dichloroethane, have been shown to be effective, particularly when using acid halides as the acylating agent, leading to high acylation yields. google.com

In some procedures, water is used as a solvent, which is advantageous from a green chemistry perspective. ias.ac.inuobasrah.edu.iq The use of water can also simplify the purification process, as acetanilide is sparingly soluble in cold water and can be easily precipitated. uobasrah.edu.iq Deep eutectic solvents (DESs), particularly those based on choline (B1196258) chloride and zinc chloride, have emerged as green and reusable solvent/catalyst systems for acylation reactions. researchgate.net

Mechanochemical Synthesis Approaches for Improved Yields

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. sruc.ac.uk In the context of this compound synthesis, this involves several strategies.

The use of less hazardous and more environmentally benign reagents and solvents is a key focus. For example, replacing corrosive acetylating agents like acetyl chloride with acetic anhydride is a step in this direction. ias.ac.in Furthermore, developing solvent-free reaction conditions or using water as a solvent significantly reduces the use of volatile organic compounds. ias.ac.inymerdigital.com

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. The use of recyclable catalysts, such as deep eutectic solvents, aligns with these principles. researchgate.net Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. ymerdigital.com

The development of synthetic routes that minimize waste and avoid the formation of hazardous byproducts is a central tenet of green chemistry. sruc.ac.uk This includes optimizing reactions to achieve high yields and selectivity, thereby reducing the need for extensive purification steps that generate waste. The continuous development of cleaner and more efficient synthetic methods is crucial for the sustainable production of this compound and other important chemical compounds. eurekalert.org

Industrial Scale-Up of this compound Faces Data Gap in Public Domain

Despite a thorough search of scientific literature and patent databases, detailed information regarding the industrial-scale synthesis and process development specifically for the chemical compound this compound remains largely unavailable in the public domain. As a result, the creation of a comprehensive article focusing solely on its industrial scale-up considerations, complete with data tables and in-depth research findings, is not currently feasible.

The synthesis of halogenated anilides and their derivatives often involves multi-step processes where optimization of reaction conditions, management of hazardous materials, and purification of the final product are critical for efficient and safe industrial production. Patents and literature for structurally similar compounds, such as 2,6-dichloro-4-bromoanilides and 2,6-dichloro-4-trifluoromethylaniline, allude to general methodologies that could theoretically be applied. These include chlorination of a substituted aniline precursor and subsequent purification, often through techniques like vacuum rectification to achieve high purity. google.comgoogleapis.com

However, without specific studies or process documentation for this compound, any discussion of its industrial scale-up would be speculative. Key data points essential for a detailed analysis, such as reaction yields at scale, optimized process parameters (temperature, pressure, catalyst systems), and specific challenges encountered during manufacturing, are not publicly documented.

Chemical Reactivity and Derivatization Chemistry of 2 ,6 Dichloro 4 Fluoroacetanilide

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

The halogenated aromatic ring of 2',6'-dichloro-4'-fluoroacetanilide is the primary site for electrophilic attack. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group. However, the presence of two chlorine atoms at the 2' and 6' positions sterically hinders the ortho positions (3' and 5'). The fluorine atom at the 4'-position is also an ortho-, para-director but is a deactivating group.

Considering these factors, electrophilic substitution is most likely to occur at the 3' and 5' positions of the aromatic ring. Studies on analogous 2,6-dihaloacetanilides have shown that nitration using a mixture of nitric acid and sulfuric acid predominantly yields the 3-nitro derivative. This suggests that this compound would undergo nitration to primarily form 2',6'-dichloro-4'-fluoro-3'-nitroacetanilide.

Similarly, halogenation reactions, such as bromination, are expected to proceed at the 3'-position. The reaction of 2',6'-dichloroacetanilide with bromine in glacial acetic acid has been shown to result in the corresponding 3-bromo derivative, further supporting the predicted regioselectivity for this compound.

Nucleophilic Substitution Reactions at the Acyl Group

The acyl group of this compound is susceptible to nucleophilic attack. The carbonyl carbon of the amide is electrophilic and can be targeted by various nucleophiles. While specific studies on this compound are limited, analogous reactions with other acetanilides provide insight into its potential reactivity.

One of the most common nucleophilic substitution reactions at the acyl group is hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved to yield 2,6-dichloro-4-fluoroaniline (B1304677) and acetic acid. This reaction is fundamental in the removal of the acetyl protecting group from the amine functionality.

Other nucleophiles, such as alkoxides or amines, could potentially react with the acyl group, leading to the formation of esters or transamidation products, respectively. However, the reactivity of the acyl group in this compound is generally lower than that of more reactive acylating agents like acyl chlorides or anhydrides.

Transformations of the Acylamide Functionality

The acylamide group itself can undergo various chemical transformations, providing a handle for further derivatization of this compound.

Hydrolysis: As mentioned previously, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778) and carboxylic acid. This reaction is often a crucial step in synthetic sequences where the amino group needs to be deprotected. For instance, the hydrolysis of 2,6-dichloro-4-bromoanilides can be conveniently achieved by refluxing with aqueous hydrochloric acid.

Reduction: The amide functionality can be reduced to the corresponding amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which effectively reduces amides to amines. The reduction of this compound with LiAlH₄ would yield N-ethyl-2,6-dichloro-4-fluoroaniline. Other reducing agents and catalytic hydrogenation methods can also be employed for this purpose.

N-Alkylation and N-Arylation: The nitrogen atom of the amide can be alkylated or arylated, although this often requires activation of the amide or the use of strong bases and electrophiles. These reactions would lead to the formation of N-substituted derivatives of this compound, further expanding its structural diversity.

Synthesis of Structural Analogues and Novel Derivatives

This compound serves as a valuable starting material for the synthesis of a variety of structural analogues and novel derivatives with potential applications in medicinal chemistry and materials science.

Polyhalogenated Acetanilide (B955) Derivatives

Further halogenation of the aromatic ring can lead to the formation of polyhalogenated acetanilide derivatives. For instance, the introduction of additional bromine or chlorine atoms can be achieved through electrophilic halogenation reactions, as discussed in section 3.1. A known polyhalogenated derivative is 2',6'-Dibromo-2,2-dichloro-4'-fluoroacetanilide, highlighting the possibility of creating a diverse library of halogenated analogues.

Functionalization at the Acyl Moiety

Modification of the acyl group provides another avenue for creating novel derivatives. This can be achieved by first hydrolyzing the acetamide (B32628) to the corresponding aniline and then re-acylating with different acylating agents. This approach allows for the introduction of a wide range of functional groups at the acyl position, including longer alkyl chains, aromatic rings, and heterocyclic moieties.

Regioselective Derivatization Strategies

The inherent reactivity patterns of this compound can be exploited to achieve regioselective derivatization. As established, electrophilic substitution is directed to the 3'-position, allowing for the selective introduction of functional groups at this site.

Furthermore, the aniline derivative obtained from the hydrolysis of this compound can be used in various regioselective reactions. For example, a related compound, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, has been used in the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. A similar strategy could be applied to the corresponding azide (B81097) derived from 2,6-dichloro-4-fluoroaniline, providing access to a range of triazole-containing derivatives.

Below is a table summarizing the key reactions and potential products from the derivatization of this compound.

Reaction Type Reagents and Conditions Major Product(s) Section Reference
Electrophilic NitrationHNO₃, H₂SO₄2',6'-Dichloro-4'-fluoro-3'-nitroacetanilide3.1
Electrophilic BrominationBr₂, Acetic Acid2',6'-Dichloro-3'-bromo-4'-fluoroacetanilide3.1
Amide HydrolysisH₃O⁺ or OH⁻, heat2,6-Dichloro-4-fluoroaniline, Acetic Acid3.2, 3.3
Amide Reduction1. LiAlH₄ 2. H₂ON-ethyl-2,6-dichloro-4-fluoroaniline3.3

Advanced Spectroscopic and Structural Characterization of 2 ,6 Dichloro 4 Fluoroacetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of 2',6'-Dichloro-4'-fluoroacetanilide.

The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the acetamido group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The methyl protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would display unique resonances for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The positions of the aromatic carbon signals are particularly informative, with the carbons directly bonded to the halogens showing characteristic shifts.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsCarbonyl Carbon
Methyl ProtonsAromatic Carbons
Methyl Carbon

Note: Specific chemical shift values can vary depending on the solvent and instrument frequency.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum provides a direct observation of the fluorine substituent on the aromatic ring. The chemical shift of the fluorine signal is influenced by the electronic effects of the adjacent chlorine atoms and the acetamido group. This technique is particularly valuable for confirming the presence and position of the fluorine atom in the molecular structure. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard reference like CFCl₃. colorado.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong absorption band around 1660-1690 cm⁻¹ for the amide carbonyl group.

C-N stretch: An absorption in the 1200-1400 cm⁻¹ region.

C-H stretch: Peaks for the aromatic and methyl C-H bonds, typically found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C-Cl and C-F stretches: These absorptions appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. osti.gov The Raman spectrum of this compound would also show bands for the key functional groups, often with different relative intensities compared to the IR spectrum. This can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch1660-1690
C-N Stretch1200-1400
Aromatic C-H Stretch3000-3100
Methyl C-H Stretch2850-2960

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₆Cl₂FNO). A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities. docbrown.infodocbrown.info

The fragmentation of the molecular ion under electron ionization (EI) would lead to the formation of various fragment ions. Common fragmentation pathways for acetanilides include cleavage of the amide bond, loss of a methyl group, and loss of the acetyl group. The resulting fragment ions provide further confirmation of the molecular structure. For instance, a prominent peak corresponding to the loss of the acetyl group (CH₃CO) would be expected.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, a combination of strong and weak forces dictates its solid-state architecture.

Key intermolecular interactions influencing the crystal packing of halogenated compounds include hydrogen bonds and halogen bonds. While strong hydrogen bonds are often the most significant, weaker interactions like C–H⋯F and C–H⋯Cl also play a crucial role, occurring more frequently than would be expected by random chance. rsc.org The propensity of C–halogen groups to form halogen bonds and C–H groups to form hydrogen bonds is influenced by polarization effects. rsc.org

The stability of molecular crystal structures is a balance between enthalpic and entropic contributions. ed.ac.uk Strong, directional interactions like hydrogen bonds provide significant enthalpic stabilization. ed.ac.uk However, weaker and more deformable interactions, such as C–H⋯F contacts, contribute significantly to the vibrational entropy of the crystal, providing substantial stabilization, particularly at lower temperatures. ed.ac.uk The force constants for C–H⋯F interactions are notably weaker than those of traditional hydrogen bonds, which, combined with the mass of fluorine, means that the lowest energy vibrations in crystalline fluorinated benzenes are dominated by these contacts. ed.ac.uk

Chromatographic Methods for Purity Assessment and Product Identification

Chromatographic techniques are essential for determining the purity of this compound and for confirming its identity. Both Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are powerful methods employed for this purpose.

Gas-Liquid Chromatography (GLC) is a robust technique for the analysis of volatile and thermally stable compounds like halogenated acetanilides. The method involves partitioning the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column.

The analysis of halogenated organic compounds by GLC presents a significant analytical challenge due to the potential for co-elution of similar compounds. chromatographyonline.com Therefore, the selection of an appropriate stationary phase and operating conditions is critical for achieving the desired separation. For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed, offering significantly higher peak capacity and resolving power compared to single-column techniques. chromatographyonline.com

In a typical GLC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through the column. The separation is based on the differential partitioning of the components between the gas and liquid phases. A detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), which is particularly sensitive to halogenated compounds, is used to monitor the effluent from the column. chromatographyonline.com For definitive identification, GLC can be coupled with mass spectrometry (GC-MS), providing both retention time data and mass spectral information. nih.gov

Table 1: Illustrative GLC Operating Conditions

ParameterValue
Column Phenyl methyl silicone liquid phase
Initial Oven Temperature 90°C
Final Oven Temperature 310°C
Detector Flame Ionization Detector (FID)
Internal Standard Triphenylethylene

This table presents a hypothetical set of GLC parameters and does not represent a specific validated method for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including chloroacetanilide derivatives. usgs.govnih.gov

For the analysis of compounds like this compound, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC system for the analysis of chloroacetanilides might consist of a C18 column and a mobile phase composed of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing a powerful tool for identification. sielc.com Detection is often achieved using a diode-array detector (DAD), which can provide spectral information across a range of wavelengths, or a mass spectrometer for higher sensitivity and specificity. usgs.govnih.gov

Method validation for HPLC analysis of related compounds has demonstrated good precision and accuracy, with recoveries typically ranging from 81% to 118% and relative standard deviations of 20% or less. nih.gov The limit of quantitation (LOQ) for similar chloroacetanilide metabolites has been reported to be as low as 0.05 µg/L using HPLC-MS. nih.gov

For certain applications, pre-column derivatization can be employed to enhance the detectability of the analyte. nih.gov This involves reacting the target compound with a UV-responsive agent to create a derivative that can be more readily detected by a UV detector. nih.gov

Table 2: Example HPLC Method Parameters

ParameterValue
Column Newcrom R1 (Reversed-Phase)
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Detection Diode-Array Detection (DAD) or Mass Spectrometry (MS)
Application Purity assessment, impurity profiling, pharmacokinetic studies

This table outlines a general HPLC method and is for illustrative purposes. Specific conditions would need to be optimized for the analysis of this compound. sielc.com

Computational Chemistry and Theoretical Investigations of 2 ,6 Dichloro 4 Fluoroacetanilide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the stable arrangement of atoms in space.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it a practical tool for studying molecules of this size. nih.govnih.gov For 2',6'-Dichloro-4'-fluoroacetanilide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The results of these calculations provide precise values for bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analysis.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted via DFT)

Parameter Bond/Atoms Predicted Value
Bond Length C-F ~1.35 Å
C-Cl ~1.74 Å
C=O ~1.23 Å
N-C (amide) ~1.36 Å
Bond Angle Cl-C-C (ring) ~120°
C-N-C ~125°
Dihedral Angle C(ring)-C(ring)-N-C(carbonyl) Varies with conformation

Note: These are typical, approximate values. Actual calculated values depend on the specific DFT functional and basis set used.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can offer a higher level of theoretical accuracy for certain properties. researchgate.net

For this compound, ab initio calculations can be used to:

Verify Geometric Parameters: Provide an alternative prediction of the molecular geometry to compare with DFT results.

Calculate Electronic Energies: Determine the total electronic energy, ionization potential, and electron affinity with high precision.

Predict Spectroscopic Properties: Serve as a basis for calculating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comresearchgate.net The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO represents its ability to accept electrons. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV) Implication
E_HOMO (Typical range: -7 to -9 eV) Electron-donating capability
E_LUMO (Typical range: -1 to -2 eV) Electron-accepting capability
Energy Gap (ΔE) (Typical range: 5 to 7 eV) Chemical stability and reactivity

Note: Values are illustrative and depend on the level of theory and solvent model used in the calculation.

Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. numberanalytics.comlibretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netyoutube.com

The color scheme on an MEP map typically ranges from red to blue:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas, like the oxygen atom of the carbonyl group and the halogen atoms, are prone to attack by electrophiles. researchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These sites, often found around the hydrogen atom of the amide group (N-H), are susceptible to attack by nucleophiles. researchgate.net

Green/Yellow: Represents areas of intermediate or near-zero potential.

For this compound, the MEP map would clearly show a strong negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, highlighting these as primary sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has rotational freedom around the bond connecting the phenyl ring and the nitrogen atom. MD simulations can explore the different stable conformations (rotamers) and the energy barriers between them.

Analyze Solvent Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.

Study Intermolecular Interactions: If studying the compound in a condensed phase (like a crystal) or its interaction with a biological target (like an enzyme), MD can simulate the binding process and characterize the non-covalent interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. nih.govnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm molecular structures. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Quantum chemical calculations (primarily DFT) can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental FT-IR and Raman spectra. This allows for a confident assignment of each observed peak to a specific molecular vibration (e.g., C=O stretch, N-H bend, C-Cl stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain chemical shifts that correlate well with experimental values, aiding in the complete assignment of the NMR spectrum.

This correlation between predicted and experimental data provides powerful validation for the computed molecular structure and electronic properties.

Role of 2 ,6 Dichloro 4 Fluoroacetanilide As a Chemical Intermediate

Precursor in Agrochemical Synthesis

2',6'-Dichloro-4'-fluoroacetanilide serves as a key building block in the creation of modern agrochemicals, particularly those containing fluorine. ccspublishing.org.cnccspublishing.org.cnresearchgate.net The inclusion of fluorine in pesticides and herbicides can lead to compounds with improved efficacy, selectivity, and reduced environmental impact. nih.gov

Synthesis of Novel Fluorine-Containing Pesticides and Herbicides

The predominant method for introducing fluorine into agrochemicals is through the use of fluorine-containing building blocks like this compound. ccspublishing.org.cnresearchgate.net This approach is often more practical and economical than late-stage fluorination. ccspublishing.org.cnccspublishing.org.cn The compound is a valuable precursor for creating a variety of pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cn For instance, derivatives of this intermediate are used in the synthesis of novel quinoline (B57606) fungicides that show excellent control against various plant diseases. ccspublishing.org.cn The synthesis of certain insecticidal tetrahydrocyclopentapyrazoles also utilizes fluorinated phenyl derivatives, highlighting the importance of intermediates like this compound in developing new pest control agents. nih.gov

The development of new agrochemicals is a continuous process driven by the need to overcome pest resistance and meet stricter safety and environmental standards. nih.gov Fluorinated compounds are often more stable than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond, which makes them more resistant to degradation. nih.gov

Intermediate in Pharmaceutical Synthesis

The utility of this compound extends to the pharmaceutical industry, where it is a valuable intermediate for the synthesis of fluorinated drug precursors. nih.govnih.gov Fluorine's presence in drug molecules can significantly enhance their therapeutic properties.

Development of Fluorinated Drug Precursors and Intermediates

The introduction of fluorine into a drug candidate can improve its metabolic stability, binding affinity to target proteins, and bioavailability. nih.govnih.gov this compound and its derivatives are used in the synthesis of complex molecules that form the basis of new therapeutic agents. For example, fluorinated anilines are precursors to a wide range of biologically active compounds. cookechem.comnih.gov The synthesis of novel pharmaceuticals often involves multi-step processes where intermediates like this compound are essential. researchgate.net

The following table showcases some FDA-approved fluorinated drugs and their applications, illustrating the importance of fluorine in modern medicine:

Drug NameBrand NameApplication
BelzutifanWelireg™Treatment of von Hippel-Lindau disease-associated tumors. nih.gov
VericiguatVerquvo™To reduce the risk of cardiovascular death and heart failure hospitalization. nih.gov
AvacopanTavneos™Treatment of ANCA-associated vasculitis. nih.gov

Industrial Production Processes and Efficiency Improvements

The industrial-scale production of halogenated anilides and their derivatives often involves multi-step chemical processes. For instance, the production of 2,6-dichloro-4-trifluoromethylaniline, a related compound, can be achieved through the chlorination of p-trifluoromethylaniline. google.com A patented method for this process involves reaction, solvent removal, and vacuum rectification to achieve a high-purity product. google.com

Improvements in production efficiency often focus on simplifying reaction steps, increasing yields, and reducing waste. researchgate.netpatsnap.com For example, processes have been developed for the preparation of 2,6-dichloro-4-bromoanilides that involve reacting a 4-bromoanilide with chlorine in the presence of a bicarbonate buffer, which can improve the selectivity and yield of the desired product. googleapis.comgoogle.com Such processes are crucial for making the production of these important intermediates more economical and environmentally friendly. researchgate.net

Research into more efficient synthetic routes is ongoing. One approach involves the selective bromination of the 4-position of an anilide, followed by chlorination at the 2- and 6-positions. google.comgoogleapis.com The bromo group can then be selectively removed to yield the desired 2,6-dichloroaniline (B118687) derivative. google.comgoogleapis.com These advancements in chemical synthesis are vital for the continued availability of key intermediates like this compound for the agrochemical and pharmaceutical industries.

Environmental Degradation Pathways and Mechanisms

Fate of Halogenated Metabolites in Environmental Systems

The degradation of 2',6'-Dichloro-4'-fluoroacetanilide, whether through abiotic or microbial pathways, can lead to the formation of various halogenated metabolites. The primary and most persistent of these would likely be 2,6-dichloro-4-fluoroaniline (B1304677) , formed through the hydrolysis of the parent compound.

These halogenated metabolites can be transported in soil and water, potentially leaching into groundwater or being taken up by organisms. The presence of multiple halogen atoms can increase the lipophilicity of the molecule, leading to a higher potential for bioaccumulation in the fatty tissues of organisms. The ultimate fate of these metabolites depends on their susceptibility to further degradation. If complete mineralization does not occur, these persistent halogenated byproducts can remain in the environment for extended periods.

Novel Bioremediation Strategies Based on Degradation Insights

While specific bioremediation studies focusing solely on this compound are not extensively documented in publicly available research, insights from the degradation of structurally similar halogenated and acetanilide (B955) compounds can inform the development of novel strategies. The core challenge in the biodegradation of this molecule lies in the cleavage of the stable amide bond and the removal of the halogen substituents, particularly the highly recalcitrant carbon-fluorine bond. nih.govnih.gov

Novel bioremediation approaches would likely target these specific chemical features, leveraging specialized microorganisms and their enzymatic machinery. These strategies can be broadly categorized into whole-cell microbial treatments and isolated enzymatic systems.

Microbial Degradation by Specialized Consortia and Isolated Strains

The isolation and application of microbial strains with the ability to degrade halogenated aromatic compounds is a primary strategy. nih.gov Research on related chemicals shows that bacteria from genera such as Pseudomonas, Cupriavidus, and Halomonas are capable of degrading various chlorinated and aromatic compounds. nih.govnih.gov For instance, Pseudomonas fluorescens 26-K has demonstrated the ability to degrade both 3,4-dichloroaniline (B118046) and 3,4-difluoroaniline, indicating a versatile enzymatic system for handling halogenated anilines. researchgate.netwur.nl

A potential strategy for this compound would involve an initial hydrolysis of the acetanilide to yield 2,6-dichloro-4-fluoroaniline. This intermediate is a halogenated aniline (B41778), and its subsequent degradation could follow pathways observed for similar compounds. The degradation of 3,4-dichloroaniline by Pseudomonas fluorescens strain 26-K, for example, proceeds through dehalogenation and hydroxylation, followed by ring cleavage. wur.nl

The table below summarizes the degradation capabilities of various microbial strains on compounds structurally related to this compound, suggesting potential candidates for bioremediation efforts.

MicroorganismDegraded CompoundKey Findings
Halomonas sp. TBZ3Para-amino acetanilide (PAA)Degrades PAA to benzene (B151609) and other organic compounds. Optimal degradation at 32.92°C, pH 6.76, and 14% salinity. nih.gov
Pseudomonas fluorescens 26-K3,4-Dichloroaniline (3,4-DCA) & 3,4-Difluoroaniline (3,4-DFA)Degraded 170 mg/L of 3,4-DCA in 2-3 days with glucose. Degraded 170 mg/L of 3,4-DFA in 5-7 days. Different enzymatic pathways were used for the two compounds. researchgate.netwur.nl
Trichoderma longibraciatum2,6-Dichlorophenol (2,6-DCP)Tolerated 2,6-DCP up to 300 mg/L and used it as an energy source. Degradation involves radical attack and release of chlorine ions. nih.gov
Serratia liquefaciensMonofluoroethylglycine (MfeGly)Isolated from a soil consortium, this bacterium enzymatically defluorinated MfeGly, indicating a potential hydrolase for C-F bond cleavage. nih.gov

Advanced Enzymatic and Genetic Strategies

Given the recalcitrance of halogenated compounds, particularly those containing fluorine, advanced strategies involving specific enzymes and genetic engineering are promising. nih.govresearchgate.net

Enzyme-Immobilized Reactors: The use of immobilized enzymes can overcome the limitations of using whole microbial cells, offering higher stability and efficiency. nih.gov For this compound, a multi-enzyme system could be envisioned. An initial hydrolysis by an amidase would be followed by dehalogenation. Dehalogenases are enzymes that specifically cleave carbon-halogen bonds and are crucial for the detoxification of these compounds. nih.gov

Engineered Catabolic Pathways: Genetic engineering offers the potential to create microorganisms with custom-designed degradation pathways. nih.gov This could involve cloning genes that code for enzymes with broad substrate specificity for aromatic compounds and transferring them into a robust microbial host. researchgate.net For instance, genes for an effective amidase could be combined with genes for powerful dehalogenases and dioxygenases to create a synthetic operon for the complete mineralization of this compound.

Targeting the Carbon-Fluorine Bond: The C-F bond is notoriously difficult to break. nih.gov However, some microorganisms have evolved enzymes capable of this feat. The only well-characterized class is fluoroacetate (B1212596) dehalogenase. nih.gov Recent research has also pointed to the existence of novel hydrolases in bacteria like Serratia liquefaciens that can defluorinate monofluorinated compounds. nih.gov Future research could focus on identifying and harnessing these or similar enzymes for the specific defluorination of 2,6-dichloro-4-fluoroaniline, the likely intermediate of this compound degradation.

The table below outlines potential enzymatic steps and the corresponding enzyme classes that could be harnessed for a novel bioremediation strategy.

Degradation StepTarget BondPotential Enzyme Class
Hydrolysis of AcetanilideAmide (N-C=O)Amidase / Hydrolase
DechlorinationAromatic C-ClDehalogenase / Dioxygenase
DefluorinationAromatic C-FFluoroacetate Dehalogenase / Novel Hydrolase
Aromatic Ring CleavageAromatic C=CDioxygenase

Ultimately, a successful bioremediation strategy for this compound will likely require a multi-pronged approach, potentially combining the synergistic action of a microbial consortium with the targeted efficiency of specific or engineered enzymes.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2',6'-Dichloro-4'-fluoroacetanilide, and how can researchers address yield inconsistencies?

  • Methodological Answer: Synthesis optimization should focus on reaction temperature, stoichiometry of halogenating agents, and solvent polarity. For example, analogs like 4′-Chloro-2′-fluoroacetanilide (mp 156–158°C, CAS 59280-70-5) require precise temperature control to avoid side reactions . To resolve yield inconsistencies, use fractional factorial design to isolate variables (e.g., solvent type, catalyst loading) and apply statistical tools like ANOVA to identify dominant factors .

Q. Which analytical techniques are most reliable for characterizing halogenated acetanilides, and how do they differentiate positional isomers?

  • Methodological Answer: Combine GC-MS (for purity >95% verification, as seen in 2′-Chloro-4′-fluoroacetophenone analysis ) and NMR (¹⁹F and ¹H) to resolve positional isomers. For example, 2',4'-Dichloro-5'-fluoroacetophenone (CAS 704-10-9) shows distinct fluorine shifts in ¹⁹F NMR due to electronic effects of substituents . Pair with X-ray crystallography for absolute configuration confirmation, especially for chiral centers in analogs like 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Use density functional theory (DFT) to calculate activation energies for halogen displacement. Compare with experimental data from analogs like 2-Chloro-2',4'-difluoroacetophenone (CAS 51336-94-8) to validate computational predictions . COMSOL Multiphysics integration with AI can simulate reaction kinetics under varying conditions (e.g., solvent polarity, temperature gradients) .

Q. What experimental strategies resolve contradictions in degradation pathway studies of halogenated acetanilides under oxidative conditions?

  • Methodological Answer: Use isotope-labeling (e.g., ¹⁸O in H₂O₂) to track hydroxyl radical attack sites. For example, discrepancies in 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine degradation (CAS 954221-58-0) were resolved via LC-HRMS to identify transient intermediates . Validate using controlled radical scavengers (e.g., tert-butanol for •OH quenching) to isolate competing pathways.

Q. How can membrane separation technologies improve the purification of halogenated acetanilide derivatives from complex reaction mixtures?

  • Methodological Answer: Leverage nanofiltration membranes with tailored pore sizes (1–5 nm) to separate by molecular weight. For instance, 2',6'-Difluoroacetanilide (CAS 3896-29-5) purification benefits from solvent-resistant membranes to retain high-MW byproducts . Optimize transmembrane pressure and solvent composition using CRDC-classified separation methodologies (RDF2050104) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in polar aprotic solvents?

  • Methodological Answer: Conduct controlled solubility studies under standardized conditions (e.g., 25°C, inert atmosphere). Compare with analogs like 4′-Chloro-2′-fluoroacetanilide, which shows solubility variability due to polymorphic forms . Use differential scanning calorimetry (DSC) to detect phase transitions and powder X-ray diffraction (PXRD) to identify crystalline forms influencing solubility.

Experimental Design & Advanced Methodologies

Q. What factorial design approaches are optimal for studying synergistic effects of substituents on acetanilide reactivity?

  • Methodological Answer: Employ a 2³ full factorial design to analyze substituent position (Cl/F), electronic effects, and steric hindrance. For example, compare this compound with 2',4'-Dichloro-5'-fluoroacetophenone (CAS 704-10-9) to isolate meta- vs. para-substituent impacts . Use response surface methodology (RSM) to model non-linear interactions .

Q. How can AI-driven autonomous laboratories accelerate the discovery of novel halogenated acetanilide derivatives?

  • Methodological Answer: Implement robotic platforms for high-throughput synthesis, coupled with machine learning (ML) to predict reaction outcomes. For instance, AI algorithms trained on analogs like 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS 130336-16-2) can optimize halogenation sequences . Integrate real-time PAT (process analytical technology) for closed-loop feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.